molecular formula C20H31NO6 B12617077 Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate CAS No. 918494-43-6

Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate

Cat. No.: B12617077
CAS No.: 918494-43-6
M. Wt: 381.5 g/mol
InChI Key: AWUHEIHIBVRDDE-UHFFFAOYSA-N
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Description

Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate is a chemical compound known for its unique structure and potential applications in various fields. It consists of an ethyl ester group attached to an octanoic acid chain, which is further linked to a 3,4,5-trimethoxybenzamido group. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate typically involves the following steps:

    Formation of 3,4,5-trimethoxybenzoic acid: This can be achieved through the methylation of gallic acid.

    Amidation Reaction: The 3,4,5-trimethoxybenzoic acid is then reacted with octanoic acid to form the amide bond.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,4,5-trihydroxybenzoic acid derivatives.

    Reduction: Formation of 3,4,5-trimethoxybenzylamine derivatives.

    Substitution: Formation of halogenated derivatives of the compound.

Scientific Research Applications

Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and amide linkage play a crucial role in its biological activity. It may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Ethyl 8-(3,4,5-trimethoxybenzamido)octanoate can be compared with other similar compounds such as:

    Ethyl 8-(3,4-dimethoxybenzamido)octanoate: Lacks one methoxy group, which may affect its biological activity.

    Ethyl 8-(3,5-dimethoxybenzamido)octanoate: Has a different substitution pattern on the benzene ring, leading to different properties.

    Ethyl 8-(3,4,5-trihydroxybenzamido)octanoate: Contains hydroxyl groups instead of methoxy groups, which can significantly alter its reactivity and biological effects.

This compound stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

918494-43-6

Molecular Formula

C20H31NO6

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl 8-[(3,4,5-trimethoxybenzoyl)amino]octanoate

InChI

InChI=1S/C20H31NO6/c1-5-27-18(22)11-9-7-6-8-10-12-21-20(23)15-13-16(24-2)19(26-4)17(14-15)25-3/h13-14H,5-12H2,1-4H3,(H,21,23)

InChI Key

AWUHEIHIBVRDDE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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